molecular formula C16H19FN4 B2582169 {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine CAS No. 1016712-41-6

{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine

Cat. No.: B2582169
CAS No.: 1016712-41-6
M. Wt: 286.354
InChI Key: HUCNEUGAGIGFEA-UHFFFAOYSA-N
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Description

{2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine is a chemical compound with the molecular formula C16H19FN4. It features a piperazine ring substituted with a fluorophenyl group and a pyridine ring, making it a versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Attachment of Pyridine Ring: The pyridine ring is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

    Final Amination: The methanamine group is introduced through reductive amination, where the pyridine derivative reacts with formaldehyde and ammonia or a primary amine under reducing conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Piperidine derivatives.

    Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Biologically, this compound is studied for its potential interactions with biological targets, such as receptors and enzymes. It serves as a lead compound in drug discovery, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activity as antidepressants, antipsychotics, or anxiolytics, owing to their ability to modulate neurotransmitter systems.

Industry

Industrially, the compound is used in the development of specialty chemicals and materials. Its derivatives may find applications in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The pathways involved include the serotonin and dopamine systems, which are critical in regulating mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • {2-[4-(4-Chlorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine
  • {2-[4-(4-Methylphenyl)piperazin-1-yl]pyridin-4-yl}methanamine
  • {2-[4-(4-Bromophenyl)piperazin-1-yl]pyridin-4-yl}methanamine

Uniqueness

The uniqueness of {2-[4-(4-Fluorophenyl)piperazin-1-yl]pyridin-4-yl}methanamine lies in the presence of the fluorine atom, which can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross the blood-brain barrier. This makes it a valuable compound in the design of drugs with improved efficacy and safety profiles.

By understanding the detailed chemistry and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

[2-[4-(4-fluorophenyl)piperazin-1-yl]pyridin-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4/c17-14-1-3-15(4-2-14)20-7-9-21(10-8-20)16-11-13(12-18)5-6-19-16/h1-6,11H,7-10,12,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCNEUGAGIGFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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